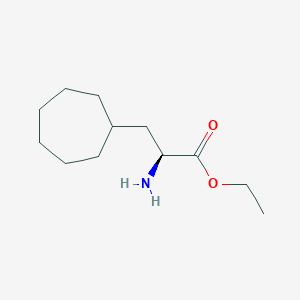
3-(Trifluoromethyl)pyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group at position 3 and the carboxylic acid group at position 4 are functional groups that can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyridazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oxadiazolopyridazine trioxides involves the reaction of oxadiazole oxides with a mixture of concentrated nitric and trifluoroacetic acids, leading to compounds with high energy content but low thermal stability . Another example is the synthesis of triazolopyridazine, which is achieved by treating an acetic acid derivative with hydrazinylpyridazine, followed by a series of reactions including the use of chloroamine T to obtain the desired compound . These methods highlight the versatility of pyridazine chemistry and the potential for generating a wide array of derivatives, including those with a trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction analysis. For example, the structure of oxadiazolopyridazine trioxide was found to be planar with unusual bond lengths and angles, and strong intermolecular interactions such as π-π stacking and hydrogen bonding, contributing to a high crystal density . Similarly, the crystal structure of pyridazine-3,6-dicarboxylic acid monohydrate shows the dihedral angles between the carboxylic acid groups and the pyridazine ring, as well as the hydrogen bonding interactions that form almost planar sheets .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of compounds with different functional groups. For example, the reaction of pyridazinocarboxylic acid with amines can yield anilides, while reactions with chloroformate and sodium azide can lead to carbonyl azides and subsequent rearrangement to carbamates . These reactions demonstrate the reactivity of the carboxylic acid group and the potential for further functionalization of the pyridazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the molecule, which is important in drug design . The carboxylic acid group can form hydrogen bonds, which is significant for the solubility and crystallization behavior of the compound . Additionally, the study of metal complexes with pyridazinecarboxylic acids can provide insights into the coordination chemistry and the impact of metal ions on the electronic system of the ligands .
科学的研究の応用
Structural and Antimicrobial Studies
- Antimicrobial and Cytotoxic Activity : A study characterized various diazinecarboxylic acids, including pyridazine-4-carboxylic acid derivatives, for their antimicrobial and cytotoxic activities. This research involved spectroscopic analysis and antimicrobial tests against bacteria like Escherichia coli and Candida albicans, revealing insights into the relationship between the structure of these compounds and their biological activities (Świderski et al., 2021).
Crystallography and Material Studies
- Crystal Structure Analysis : Research on pyridazine derivatives, such as pyridazine-3,6-dicarboxylic acid monohydrate, has contributed to understanding the crystallographic properties of these compounds. This includes analysis of dihedral angles and hydrogen bonding, which is crucial for designing materials with specific properties (Starosta & Leciejewicz, 2004).
Synthesis and Chemical Reactions
- Synthesis Techniques : Studies have been conducted on the synthesis of pyridazine-4-carboxylic acid and its derivatives, focusing on efficient synthesis methods and reaction pathways. This research is essential for the development of new pharmaceuticals and chemicals (Heinisch, 1973).
Herbicidal Applications
- Herbicidal Activities : Research into the herbicidal potential of pyridazine derivatives, including those with trifluoromethyl groups, has been conducted. This includes synthesizing novel compounds and evaluating their effectiveness against various plant species, contributing to the development of new herbicides (Xu et al., 2008).
Coordination Chemistry
- Coordination Frameworks : Studies involving pyridazine and its derivatives have explored their use in designing 3D coordination frameworks. These frameworks are significant in materials science for developing novel materials with specific electronic or structural properties (Domasevitch et al., 2007).
特性
IUPAC Name |
3-(trifluoromethyl)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-2-10-11-4/h1-2H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYISWLJXTZNEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1792235-57-4 |
Source


|
| Record name | 3-(trifluoromethyl)pyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)



![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
